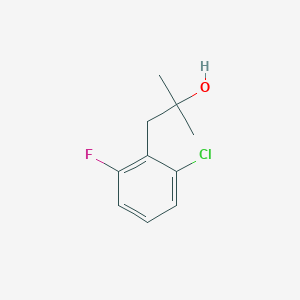
1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
2-chloro-6-fluorobenzaldehyde+CH3MgBr→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form secondary alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), PCC.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Corresponding ketones.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating biochemical pathways, leading to desired therapeutic outcomes.
Comparación Con Compuestos Similares
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: Known for its anti-inflammatory properties.
2-(2-Chloro-6-fluorophenyl)-1-(1-cyclohexen-1-yl)-N-methylethanamine: Investigated for its potential as a therapeutic agent.
Uniqueness: 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of chloro and fluoro substituents on the phenyl ring, along with the tertiary alcohol group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H12ClFO |
|---|---|
Peso molecular |
202.65 g/mol |
Nombre IUPAC |
1-(2-chloro-6-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,13)6-7-8(11)4-3-5-9(7)12/h3-5,13H,6H2,1-2H3 |
Clave InChI |
OLNUDOGVAPEZJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CC=C1Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


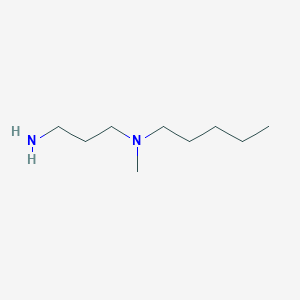
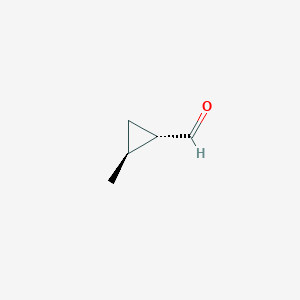

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)



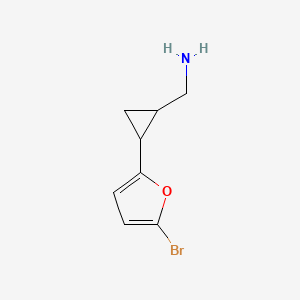
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
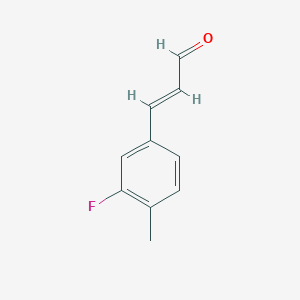


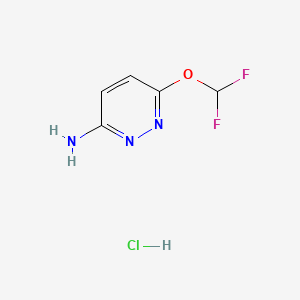
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
